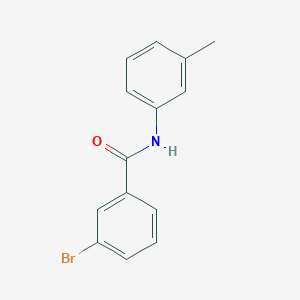

3-bromo-N-(3-methylphenyl)benzamide

Description

3-Bromo-N-(3-methylphenyl)benzamide is a brominated aromatic amide characterized by a benzamide core substituted with a bromine atom at the meta-position and an N-linked 3-methylphenyl group. Its molecular formula is C₁₄H₁₂BrNO, with a molecular weight of 290.16 g/mol. The compound’s structural features, including the electron-withdrawing bromine atom and the hydrophobic 3-methylphenyl moiety, make it a versatile intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and metal-catalyzed C–H functionalization reactions .

Properties

IUPAC Name |

3-bromo-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNUQUGRDPCODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(3-methylphenyl)benzamide typically involves the following steps:

Bromination: The starting material, N-(3-methylphenyl)benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Amidation: The brominated intermediate is then subjected to amidation with an appropriate amine under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups present.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation may yield products with higher oxidation states, such as carboxylic acids or ketones.

Reduction Products: Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmacophore:

3-bromo-N-(3-methylphenyl)benzamide is being investigated for its potential as a pharmacophore in drug development, particularly targeting cancer and inflammatory diseases. The compound's structure allows it to interact with specific molecular targets, which can modulate biological activity effectively.

Case Studies:

- Anticancer Activity: In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicate potent cytotoxicity, suggesting its potential as an anticancer agent .

- Mechanism of Action: The mechanism involves the compound's interaction with enzymes or receptors, which alters their activity and leads to desired biological effects. This interaction is primarily facilitated by the bromine atom and the amide group, which are crucial for binding to molecular targets .

Material Science

Building Block for Advanced Materials:

The compound serves as a building block in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties allow it to be incorporated into various chemical processes that enhance material characteristics.

Research Findings:

- Synthesis of Polymers: Researchers have explored the use of this compound in creating new polymeric materials with enhanced mechanical and thermal properties. The bromine substituent can facilitate reactions that lead to cross-linking in polymer matrices .

Biological Studies

Biological Activity Investigations:

The compound is under investigation for its biological activity, particularly its effects on cellular pathways and potential as an enzyme inhibitor.

Key Insights:

- Enzyme Inhibition: Preliminary studies suggest that this compound can inhibit specific enzymes involved in critical cellular processes. This inhibition may lead to therapeutic benefits in diseases where these enzymes play a pivotal role .

- Cellular Pathway Modulation: Research indicates that the compound may influence cellular pathways associated with apoptosis and cell proliferation, making it a candidate for further exploration in therapeutic contexts .

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

Bromine Position and Electronic Effects

- 3-Bromo-N-phenylbenzamide (3y) : Replacing the 3-methylphenyl group with a phenyl group reduces steric hindrance but retains the bromine’s electronic effects. This analog exhibits similar reactivity in Suzuki-Miyaura coupling reactions but differs in crystallographic packing due to reduced hydrophobicity .

Non-Brominated Analogs

Modifications on the N-Aryl Group

Methyl Substitution Patterns

- 6 in tivozanib) and altering pharmacokinetic profiles .

- 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide : Replacement of the phenyl group with a methyloxazole heterocycle introduces π-π stacking capabilities and modulates solubility (Topological Polar Surface Area = 46.9 Ų vs. 32.7 Ų for the parent compound) .

Heterocyclic and Functionalized N-Groups

- 3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide : The imidazole-propyl chain introduces basicity (pKa ~6.8) and enhances water solubility, contrasting with the hydrophobic 3-methylphenyl group .

- 3-Bromo-N-(quinolin-8-yl)benzamide: The quinoline moiety provides a planar aromatic system, improving intercalation properties in DNA-targeted therapies .

Kinase Inhibitor Candidates

- ZINC33268577 : A close analog of 3-bromo-N-(3-methylphenyl)benzamide, this compound shares a benzamide scaffold but includes a pyrido-pyrimidinyl methoxy group. It exhibits superior Shape Tanimoto similarity (0.803) to tivozanib, a VEGFR-2 inhibitor, but lower Color Tanimoto scores (0.256), indicating divergent electronic properties .

- 3-Bromo-N-[2-(2-fluorophenyl)ethyl]-5-formylbenzamide : The formyl group at the 5-position enables Schiff base formation, a feature exploited in covalent inhibitor design .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine’s deshielding effect at C3) and confirms amide bond formation (δ ~8.5 ppm for NH) .

- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal X-ray diffraction resolves steric effects from the 3-methylphenyl group and validates bond angles .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₄H₁₂BrNO: theoretical 294.01 g/mol) and detects isotopic patterns for bromine .

How can researchers mitigate impurities during large-scale synthesis?

Basic Research Question

Common impurities include unreacted 3-methylaniline and di-brominated byproducts. Strategies:

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of 3-bromobenzoic acid to 3-methylaniline to minimize residual starting material .

- Temperature Control : Keep bromination steps below 40°C to prevent over-bromination .

- Advanced Purification : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to isolate the target compound .

How do structural modifications influence the bioactivity of this compound?

Advanced Research Question

- Substituent Effects : Replacing the 3-methyl group with electron-withdrawing groups (e.g., -CF₃) enhances binding to kinase enzymes, as seen in analogues with IC₅₀ values <1 μM .

- Heterocyclic Additions : Introducing tetrazole rings (e.g., 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide) improves solubility and antimicrobial activity (MIC: 8 µg/mL against S. aureus) .

- Steric Considerations : Bulkier substituents at the phenyl ring reduce metabolic clearance in hepatic microsomal assays .

What mechanistic pathways explain the antitumor activity of this compound derivatives?

Advanced Research Question

- Enzyme Inhibition : Analogues inhibit PI3K/Akt/mTOR pathways by competitively binding to ATP pockets, validated via kinase profiling and molecular docking .

- Apoptosis Induction : Caspase-3/7 activation (2-fold increase in HeLa cells) correlates with ROS generation, confirmed via flow cytometry .

- DNA Intercalation : Fluorescence quenching assays show intercalation into DNA grooves (Kₐ: 10⁴ M⁻¹), though potency is lower than doxorubicin .

How can conflicting data on biological activity be resolved?

Advanced Research Question

Discrepancies (e.g., variable IC₅₀ values across studies) arise from assay conditions. Solutions:

- Standardized Protocols : Use uniform cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., cisplatin) .

- Metabolic Stability Testing : Compare results in serum-free vs. serum-containing media to assess protein binding effects .

- Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .

What computational methods aid in designing this compound derivatives?

Advanced Research Question

- Density Functional Theory (DFT) : Predicts electron density maps to optimize bromine’s electrophilic reactivity .

- Molecular Dynamics (MD) : Simulates ligand-protein binding (e.g., with EGFR) to prioritize stable conformers .

- QSAR Models : Correlate logP values (2.5–3.5) with cytotoxicity to balance hydrophobicity and membrane permeability .

What in vitro assays are recommended for evaluating biological activity?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.